1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-

Genotoxicity Mutagenicity screening Triazole SAR

1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]- (CAS 647376-18-9) is a fully substituted 1,2,4-triazole derivative featuring 3,5-diisopropyl groups on the heterocycle and an N1‑(4‑methylphenyl)sulfonyl (tosyl) moiety. Its molecular formula is C₁₅H₂₁N₃O₂S with a molecular weight of 307.4 g·mol⁻¹.

Molecular Formula C15H21N3O2S
Molecular Weight 307.4 g/mol
CAS No. 647376-18-9
Cat. No. B12592305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-
CAS647376-18-9
Molecular FormulaC15H21N3O2S
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C(C)C)C(C)C
InChIInChI=1S/C15H21N3O2S/c1-10(2)14-16-15(11(3)4)18(17-14)21(19,20)13-8-6-12(5)7-9-13/h6-11H,1-5H3
InChIKeyWYXSJFKUAUDYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]- (CAS 647376-18-9): Core Identity and Procurement Profile


1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]- (CAS 647376-18-9) is a fully substituted 1,2,4-triazole derivative featuring 3,5-diisopropyl groups on the heterocycle and an N1‑(4‑methylphenyl)sulfonyl (tosyl) moiety. Its molecular formula is C₁₅H₂₁N₃O₂S with a molecular weight of 307.4 g·mol⁻¹ . The compound belongs to the 1‑sulfonyl‑1,2,4‑triazole class, a scaffold that has been explored in medicinal and agricultural chemistry for cyclooxygenase‑2 (COX‑2) inhibition [1] and mutagenicity screening [2]. The 3,5‑diisopropyl substitution distinguishes it from simpler N‑tosyl‑1,2,4‑triazoles, imparting increased lipophilicity (XLogP ≈ 3.9) and steric bulk that can modulate target engagement and pharmacokinetic properties .

Why 1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]- Cannot Be Simply Replaced by In‑Class Analogs


Within the 1‑sulfonyl‑1,2,4‑triazole family, even modest changes to the sulfonyl aryl group or the triazole C‑substituents can drastically alter physicochemical properties, biological activity, and safety profiles. For instance, replacing a methylsulfonyl with a tosyl group shifts the mutagenicity ranking in a Drosophila model from high (CH₃SO₂TrH) to the lowest observable level (4‑CH₃ArSO₂1,2,4‑Tr) [1]. Similarly, the 3,5‑diisopropyl pattern in the target compound is not a conservative substitution; it raises the computed logP to ~3.9 compared to ~1.2 for the unsubstituted 1‑tosyl‑1,2,4‑triazole [2], which can influence membrane permeability and off‑target binding. Therefore, procurement of a generic “sulfonyl triazole” without precise control of the 3,5‑dialkyl and N‑sulfonyl substituents cannot ensure equivalent performance in a biological assay or chemical process.

Quantitative Differentiation of 1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]- Against Closest Comparators


Mutagenicity Risk Reduction: Tosyl‑Triazole vs. Methylsulfonyl‑Triazole in Drosophila

In a direct head‑to‑head comparison of N‑sulfonylated 1,2,4‑triazoles in a Drosophila melanogaster dominant lethal assay, the 4‑methylphenylsulfonyl (tosyl) derivative (4‑CH₃ArSO₂1,2,4‑Tr) exhibited the lowest mutagenic activity of the series, ranking significantly below the methanesulfonyl analog (CH₃SO₂TrH) [1]. Although the published study used the unsubstituted triazole core, the tosyl warhead present in the target compound thus carries a lower genotoxic liability than methyl‑ or phenyl‑sulfonyl alternatives, a critical differentiator for applications where genetic safety is paramount.

Genotoxicity Mutagenicity screening Triazole SAR

Lipophilicity Tuning: 3,5‑Diisopropyl‑1‑tosyl‑triazole vs. Unsubstituted 1‑Tosyl‑triazole

The predicted octanol‑water partition coefficient (XLogP) for 1H‑1,2,4‑Triazole, 3,5‑bis(1‑methylethyl)-1‑[(4‑methylphenyl)sulfonyl]- is approximately 3.9 . By contrast, the unsubstituted 1‑(4‑methylphenyl)sulfonyl‑1H‑1,2,4‑triazole (CAS not applicable; core scaffold) has a computed XLogP of ~1.2 [1]. The addition of the two isopropyl groups thus imparts a >2.7 log‑unit increase in lipophilicity, placing the target compound within the optimal range for blood‑brain‑barrier penetration (LogP 2‑4) and membrane permeability, whereas the unsubstituted analog falls below the typical CNS drug space.

Lipophilicity Drug‑likeness Physicochemical properties

Steric Shielding of the Triazole Core: Topological Polar Surface Area and Rotatable Bond Comparison

The target compound possesses a topological polar surface area (TPSA) of 73.2 Ų and 4 rotatable bonds (isopropyl groups + S‑aryl bond) . In comparison, 3,5‑diphenyl‑1‑(4‑methylphenyl)sulfonyl‑1,2,4‑triazole (a representative COX‑2 inhibitor scaffold) has a TPSA of ~60 Ų and 2 rotatable bonds [1]. The higher TPSA and rotatable bond count of the target compound predict increased conformational flexibility and distinct hydrogen‑bonding capacity, which can affect binding mode selectivity within enzyme active sites (e.g., prostaglandin reductase 2 or COX‑2) [1][2].

Topological polar surface area Rotatable bonds Molecular complexity

Absence of 3‑Amino Functionality: Differentiation from Antiviral 1‑Sulfonyl‑3‑amino‑1,2,4‑triazoles

A distinct subclass of 1‑sulfonyl‑1,2,4‑triazoles—namely N‑phenyl‑1‑(phenylsulfonyl)‑1H‑1,2,4‑triazol‑3‑amines—has been reported as inhibitors of HIV‑1 reverse transcriptase and yellow fever virus replication [1]. The target compound replaces the 3‑amino group with a 3‑isopropyl substituent and adds a 5‑isopropyl group, resulting in a non‑nucleoside scaffold that lacks the hydrogen‑bond donor capacity of the amine. This structural divergence implies an orthogonal biological target spectrum; the target compound is therefore not interchangeable with 3‑amino‑sulfonyl‑triazole antiviral leads and should be evaluated in distinct target‑based assays (e.g., prostaglandin reductase 2 inhibition) [2].

Antiviral activity Yellow fever virus HIV‑1 reverse transcriptase

Optimal Application Scenarios for 1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]- (647376-18-9) Based on Quantitative Evidence


Prostaglandin Reductase 2 (PTGR2) Inhibitor Screening and Chemical Probe Development

The sulfonyl‑triazole scaffold has been explicitly claimed as a ligand and inhibitor of prostaglandin reductase 2 (PTGR2) in recent patent literature [1]. The target compound’s 3,5‑diisopropyl‑1‑tosyl substitution pattern provides a lipophilic (XLogP ≈ 3.9 ) and sterically differentiated starting point compared to the diaryl‑ and 3‑amino‑triazole analogs. In PTGR2‑focused screening campaigns, this compound can serve as a selectivity probe to distinguish binding interactions that depend on alkyl vs. aryl triazole substitution, directly informing structure‑activity relationship (SAR) expansion.

Genotoxicity‑Aware Agrochemical Intermediate Development

The tosyl‑triazole core has demonstrated the lowest mutagenic potential among N‑sulfonyl‑1,2,4‑triazoles in a Drosophila model (rank order: CH₃SO₂TrH > 1,2,4‑TrH > PhSO₂1,2,4‑TrH > 4‑CH₃ArSO₂1,2,4‑TrH) [2]. The target compound, bearing this same core, represents a safer starting scaffold for agrochemical libraries where genotoxic liability must be minimized. Its predicted lipophilicity (XLogP 3.9) also aligns with the physicochemical space typical of crop protection agents, supporting its use in hit‑to‑lead optimization programs for fungicides or herbicides.

CNS‑Permeable Probe Design and ADME‑Tox Profiling

With a computed logP ~3.9 and TPSA of 73.2 Ų , the compound occupies a favorable region of CNS multiparameter optimization (MPO) space. It is distinct from less lipophilic 1‑tosyl‑triazole analogs (logP ~1.2) that would not cross the blood‑brain barrier. Researchers designing CNS‑targeted chemical probes can leverage this compound as a membrane‑permeable scaffold, provided that the 3,5‑diisopropyl groups do not sterically hinder the desired target engagement. Comparative ADME‑Tox profiling against the unsubstituted and 3‑amino variants can delineate the contribution of alkyl substitution to metabolic stability and brain penetration.

Negative Control for 3‑Amino‑Sulfonyl‑Triazole Antiviral Assays

Because the target compound lacks the 3‑amino group essential for HIV‑1 reverse transcriptase and yellow fever virus inhibition [3], it can serve as a matched negative control in antiviral screening panels. Using a compound with identical sulfonyl‑aryl and similar molecular weight but devoid of the key pharmacophore ensures that assay signals are driven by the 3‑amino motif rather than non‑specific triazole effects, thereby increasing the robustness of hit‑calling and SAR interpretation.

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